Cas no 865-21-4 (vinblastine)

vinblastine structure
vinblastine structure
Product Name:vinblastine
كاس عدد:865-21-4
وسط:C46H58N4O9
ميغاواط:810.974133014679
MDL:MFCD05662370
CID:40076
PubChem ID:3823887
Update Time:2024-10-26

vinblastine الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • vinblastine
    • VINBLASTINE SULFATE(RG)
    • [3aR-[3aa,4b,5b,5ab,9(3R*,5S*,7R*,9S*),10bR*,13aa]]-Methyl 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-1H-indolizino[8,1-cd]carbazole-5-carboxylate
    • 1H-Indolizino[8,1-cd]carbazole, vincaleukoblastine deriv.
    • 1H-Indolizino[8,1-cd]carbazole-5-carboxylic acid, 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-, methyl ester, [3aR-[3aa,4b,5b,5ab,9(3R*,5S*,7R*,9S*),10bR*,13aa]]-
    • 2H-3,7-Methanoazacycloundecino[5,4-b]indole, vincaleukoblastine deriv.
    • Rozevin
    • C46H58N4O9
    • Vinblastine-d3
    • Vinblastine-d6 Sulfate
    • vinblastine sulfuric acid salt
    • Vinblastine sulphate
    • Vinblastine,Vincaleukoblastine
    • Vincaleucoblastin
    • Vincaleucoblastine
    • Vincaleukoblastine
    • Vincoblastine
    • 1H-Indolizino[8,1-cd]carbazole, vincaleukoblastine deriv. (ZCI)
    • 2H-3,7-Methanoazacycloundecino[5,4-b]indole, vincaleukoblastine deriv. (ZCI)
    • Vinblastine (7CI)
    • (+)-Vinblastine
    • 1H-Indolizino[8,1-cd]carbazole-5-carboxylic acid, 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-, methyl ester, [3aR-[3aα,4β,5β,5aβ,9(3R*,5S*,7R*,9S*),10bR*,13aα]]-
    • [3aR-[3aα,4β,5β,5aβ,9(3R*,5S*,7R*,9S*),10bR*,13aα]]-Methyl 4-(acetyloxy)-3a-ethyl-9-[5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-1H-indolizino[8,1-cd]carbazole-5-carboxylate
    • Dimethyl(2β,3β,4β,5α,12β,19α)-15-[(5S,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3,4-dicarboxylate
    • MeSH ID: D014747
    • Valban
    • Vinblastin
    • VLB
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
    • Vinblastina (TN)
    • CHEBI:27375
    • 132142-72-4
    • Q-100868
    • AKOS015969678
    • HMS2090K05
    • NS00003095
    • AB01273959-02
    • NCGC00181127-02
    • CHEMBL22969
    • 865-21-4
    • Q282629
    • SCHEMBL17813675
    • Vinblastine (Vincaleucoblastine)
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2,4,6,13-tetraene-10-carboxylate
    • methyl acetoxy-ethyl-(ethyl-hydroxy-methoxycarbonyl-[?]yl)-hydroxy-methoxy-methyl-[?]carboxylate
    • Vinblastine (INN)
    • BDBM227643
    • NCGC00263548-07
    • EN300-130971
    • AB01273959-01
    • NCGC00181127-01
    • C07201
    • SCHEMBL6146
    • D08675
    • DTXSID8021430
    • NCI60_004200
    • 72401-36-6
    • VINDESINE SULFATE IMPURITY B [EP IMPURITY]
    • NSC816570
    • NCI-C04842
    • methyl (1R,9R,10S,11R,12R,19R)-11-(acetyloxy)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-(methoxycarbonyl)-1,11-diazatetracyclo[13.3.1.0^{4,12}.0^{5,10}]nonadeca-4(12),5(10),6,8-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.0^{1,9}.0^{2,7}.0^{16,19}]nonadeca-2,4,6,13-tetraene-10-carboxylate
    • Velban
    • Vinblastinum [INN-Latin]
    • CCRIS 9002
    • VINBLASTINE [WHO-DD]
    • VINCRISTINE SULFATE IMPURITY H [EP IMPURITY]
    • NSC 47842
    • BRD-K01188359-001-02-0
    • CHEMBL159
    • NSC-816570
    • DB00570
    • HY-17418
    • Vinblastina [DCIT]
    • AS-15821
    • BSPBio_001228
    • BRD-K01188359-065-02-5
    • EINECS 212-734-0
    • (2alpha,2'beta,3alpha,5beta,19beta)-vincaleukoblastine
    • L01CA01
    • SCHEMBL3628
    • 1z2b
    • (3AR-(3AALPHA,4BETA,5BETA,5ABETA,9(3R*,5S*,7R*,9S*),10BR*,13AALPHA))-METHYL 4-(ACETYLOXY)-3A-ETHYL-9-(5-ETHYL-1,4,5,6,7,8,9,10-OCTAHYDRO-5-HYDROXY-9- (METHOXYCARBONYL)-2H-3,7-METHANOAZACYCLOUNDECINO(5,4-B)INDOL-9-YL)- 3A,4,5,5A,6,11,12,13A-OCTAHYDRO-5-HYDROXY-8-METHOXY-6-METHYL-1H-INDOLIZINO (8,1-CD)CARBAZOLE-5-CARBOXYLATE
    • 1H-Indolizino(8,1-cd)carbazole-5-carboxylic acid, 4-(acetyloxy)-3a-ethyl-9-(5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino(5,4-b)indol-9-yl)-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-, methyl ester, (3aR-(3aalpha,4beta,5beta,5abeta,9(3R*,5S*,7R*,9S*),10bR*,13aalpha))-
    • methyl (3aR,3a1R,4R,5S,5aR,10bR)-4-acetoxy-3a-ethyl-9-((5S,7R,9S)-5-ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methano[1]azacycloundecino[5,4-b]indol-9-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate
    • VINBLASTINE [INN]
    • UNII-5V9KLZ54CY
    • VINBLASTINE [MI]
    • BIDD:PXR0201
    • NSC 49842
    • BDBM50012278
    • (2ALPHA,2''''BETA,3BETA,4ALPHA,5BETA)-VINCALEUKOBLASTINE
    • methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
    • [3H]-Vinblastine
    • CS-1336
    • VINBLASTINE [VANDF]
    • VINBLASTINE [HSDB]
    • NCGC00485975-02
    • NSC-47842
    • Vinblastinum (INN-Latin)
    • NCGC00022585-04
    • EN300-19874057
    • Vinblastinum
    • Vinblastina
    • VR-8
    • 5V9KLZ54CY
    • (2ALPHA,2'BETA,3BETA,4ALPHA,5BETA)-VINCALEUKOBLASTINE
    • DTXCID801430
    • Vinblastine [INN:BAN]
    • NDC 0002-1452-01
    • GTPL6851
    • cid_5388983
    • JXLYSJRDGCGARV-CFWMRBGOSA-N
    • Nincaluicolflastine
    • NCGC00022585-05
    • AC-24191
    • VBL
    • (3aR-(3aalpha,4beta,5beta,5abeta,9(3R*,5S*,7R*,9S*),10bR*,13aalpha))-methyl 4-(acetyloxy)-3a-ethyl-9-(5-ethyl-1,4,5,6,7,8,9,10-octahydro-5-hydroxy-9-(methoxycarbonyl)-2H-3,7-methanoazacycloundecino(5,4-b)indol-9-yl)-3a,4,5,5a,6,11,12,13a-octahydro-5-hydroxy-8-methoxy-6-methyl-1H-indolizino(8,1-cd)carbazole-5-carboxylate
    • HSDB 3263
    • AKOS015965500
    • JXLYSJRDGCGARV-UHFFFAOYSA-N
    • CHEBI:125454
    • LSM-36946
    • CHEMBL4788494
    • BRD-A85648045-001-01-6
    • Vinrosidine
    • 15228-71-4
    • AKOS040894271
    • Neuro_000020
    • Q27216072
    • Leurosidine
    • VinblastineVincaleukoblastine; Vinblastina
    • BRD-K01188359-001-03-8
    • BRD-K01188359-065-23-1
    • 1ST15295
    • MDL: MFCD05662370
    • نواة داخلي: 1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-/m0/s1
    • مفتاح Inchi: JXLYSJRDGCGARV-CFWMRBGOSA-N
    • ابتسامات: C([C@@]12C=CCN3[C@@H]1[C@]1(C4C=C([C@]5(C[C@@H]6C[C@@](C[N@](C6)CCC6C7C=CC=CC=7NC5=6)(O)CC)C(=O)OC)C(=CC=4N(C)[C@H]1[C@@]([C@@H]2OC(=O)C)(O)C(=O)OC)OC)CC3)C

حساب السمة

  • نوعية دقيقة: 810.42000
  • النظائر كتلة واحدة: 810.42
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 3
  • عدد مستقبلات الهيدروجين بوند: 12
  • عدد الذرات الثقيلة: 59
  • تدوير ملزمة العد: 10
  • تعقيدات: 1700
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 8
  • عدد غير محدد من مراكز ستيريو الذرية: 1
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • الوزن الجزيئي: 811.0
  • إكسلوغ 3: 3.7
  • طوبولوجي سطح القطب: 154A^2

الخصائص التجريبية

  • اللون / الشكل: Powder
  • كثيف: 1.1325 (rough estimate)
  • نقطة انصهار: 211-216°C
  • نقطة الغليان: 755.65°C (rough estimate)
  • نقطة الوميض: No data available
  • انكسار: 1.6000 (estimate)
  • الذوبان: ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/
  • بسا: 154.10000
  • لوغب: 3.93170
  • ضغط البخار: 1.03X10-27 mm Hg at 25 °C (est)
  • بكا: 5.4, 7.4(at 25℃)
  • دوران محددة: -32° (c=0.88, MeOH)

vinblastine أمن المعلومات

vinblastine الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127032-20mg
vinblastine
865-21-4 98%
20mg
¥823.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127032-10mg
vinblastine
865-21-4 98%
10mg
¥514.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127032-250mg
vinblastine
865-21-4 98%
250mg
¥4624.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
V127032-50mg
vinblastine
865-21-4 98%
50mg
¥1466.90 2023-08-31
ChemFaces
CFN90230-20mg
Vinblastine
865-21-4 >=98%
20mg
$100 2021-07-22
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP0932-20mg
vinblastine
865-21-4 HPLC≥98%
20mg
¥500元 2023-09-15
DC Chemicals
DCC-002-20 mg
Vinblastine
865-21-4 >98%, Standard References Grade
20mg
$280.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6721-5 mg
Vinblastine
865-21-4 98.0%
5mg
¥391.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6721-10 mg
Vinblastine
865-21-4 98.0%
10mg
¥705.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6721-25 mg
Vinblastine
865-21-4 98.0%
25mg
¥1268.00 2022-04-26

vinblastine طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
المراجع
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  45 min, rt
المراجع
Synthesis of (+)-Vinblastine and Its Analogues
Miyazaki, Tohru; et al, Organic Letters, 2007, 9(23), 4737-4740

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Isopropanol ,  Water ;  rt
المراجع
Stereocontrolled total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Pure and Applied Chemistry, 2003, 75(1), 29-38

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetone
1.2 Reagents: Sodium bicarbonate Solvents: Isopropanol ,  Water
المراجع
Stereocontrolled total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Journal of the American Chemical Society, 2002, 124(10), 2137-2139

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: 2,2,2-Trifluoroethanol ,  Water ;  2 h, 23 °C
1.2 Reagents: Ferric oxalate Solvents: Water ;  23 °C → 0 °C
1.3 Reagents: Oxygen ;  20 min, 0 °C
1.4 Reagents: Sodium borohydride Solvents: Water ;  30 min, 0 °C
1.5 Reagents: Ammonium hydroxide Solvents: Water
المراجع
Enantioselective synthesis of Iboga alkaloids and vinblastine via rearrangements of quaternary ammoniums
Zhang, Yun; et al, Chemical Science, 2016, 7(8), 5530-5536

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Citric acid ,  Hydrochloric acid ,  Sodium hypochlorite ,  Hydrogen peroxide ,  Sodium borohydride Solvents: Methanol ,  Dichloromethane ,  Water ;  pH 2.2; 4.5 h, pH 2.2 → pH 8.3, -5 - 0 °C
المراجع
A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine
Verma, Arvind; et al, Molecules, 2007, 12(7), 1307-1315

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Maleic acid ,  Ammonium oxalate monohydrate ,  Ammonia ,  Ferric chloride hexahydrate Solvents: Water ;  0 °C; 2 h, 0 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  30 min, rt
المراجع
Study on synthesis of vinblastine from catharanthine and vindoline isolated from Cantharanthus roseus
Nguyen, Le Tuan; et al, Tap Chi Hoa Hoc, 2012, 50(2), 211-215

طريقة الإنتاج 8

رد فعل الشرط
المراجع
Synthesis of the antitumor bisindole alkaloid vinblastine: diastereoselectivity and solvent effect on the stereochemistry of the crucial C-15-C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1990, 112(22), 8210-12

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
2.1 Solvents: Methanol
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
المراجع
Enantioselective syntheses of vinblastine, leurosidine, vincovaline and 20'-epi-vincovaline
Kuehne, Martin E.; et al, Journal of Organic Chemistry, 1991, 56(2), 513-28

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: 2,6-Di-tert-butyl-4-methylpyridine Solvents: Nitromethane
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
3.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
المراجع
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Ferric oxalate ,  Oxygen Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Hydrochloric acid ,  Sodium borohydride Solvents: 2,2,2-Trifluoroethanol ,  Water ;  30 min, 0 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water
المراجع
10'-Fluorovinblastine and 10'-Fluorovincristine: Synthesis of a Key Series of Modified Vinca Alkaloids
Gotoh, Hiroaki; et al, ACS Medicinal Chemistry Letters, 2011, 2(12), 948-952

طريقة الإنتاج 12

رد فعل الشرط
1.1 Solvents: Methanol
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
المراجع
Enantioselective syntheses of vinblastine, leurosidine, vincovaline and 20'-epi-vincovaline
Kuehne, Martin E.; et al, Journal of Organic Chemistry, 1991, 56(2), 513-28

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt
المراجع
Total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Tennen Yuki Kagobutsu Toronkai Koen Yoshishu, 2001, 43, 163-168

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  rt
2.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  rt
المراجع
Total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Tennen Yuki Kagobutsu Toronkai Koen Yoshishu, 2001, 43, 163-168

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Methanol
1.2 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene
1.3 Reagents: Sodium bicarbonate Solvents: Isopropanol
المراجع
First de novo synthesis of the bisindole alkaloid vinblastine
Schneider, Christoph, Angewandte Chemie, 2002, 41(22), 4217-4219

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Methanol
1.2 Reagents: 2-Mercaptoethanol ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetone
2.1 Reagents: Sodium bicarbonate Solvents: Isopropanol ,  Water ;  rt
المراجع
Stereocontrolled total synthesis of (+)-vinblastine
Yokoshima, Satoshi; et al, Pure and Applied Chemistry, 2003, 75(1), 29-38

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Water
المراجع
Photochemical one-pot synthesis of vinblastine and vincristine
Pennanen, S.; et al, Photochemistry and Photobiology, 1990, 51(5), 515-18

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
2.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
المراجع
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: 2,6-Di-tert-butyl-4-methylpyridine Solvents: Nitromethane
2.1 -
المراجع
Synthesis of the antitumor bisindole alkaloid vinblastine: diastereoselectivity and solvent effect on the stereochemistry of the crucial C-15-C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1990, 112(22), 8210-12

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine complex Solvents: Dimethyl sulfoxide
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
المراجع
Nonoxidative coupling methodology for the synthesis of the antitumor bisindole alkaloid vinblastine and a lower-half analog: solvent effect on the stereochemistry of the crucial C-15/C-18' bond
Magnus, Philip; et al, Journal of the American Chemical Society, 1992, 114(26), 10232-45

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ;  2 h, rt
1.3 Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid ,  Iron chloride (FeCl3) Solvents: 2,2,2-Trifluoroethanol ,  Water ;  2 h, 23 °C
2.2 Reagents: Ferric oxalate Solvents: Water ;  23 °C → 0 °C
2.3 Reagents: Oxygen ;  20 min, 0 °C
2.4 Reagents: Sodium borohydride Solvents: Water ;  30 min, 0 °C
2.5 Reagents: Ammonium hydroxide Solvents: Water
المراجع
Enantioselective synthesis of Iboga alkaloids and vinblastine via rearrangements of quaternary ammoniums
Zhang, Yun; et al, Chemical Science, 2016, 7(8), 5530-5536

vinblastine Raw materials

vinblastine Preparation Products

الموردين الموصى بهم
上海嵘奥生物技术有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
上海嵘奥生物技术有限公司
Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
PRIBOLAB PTE.LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
PRIBOLAB PTE.LTD
Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Xiamen PinR Bio-tech Co., Ltd.